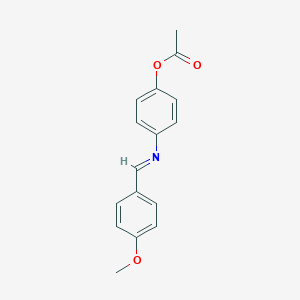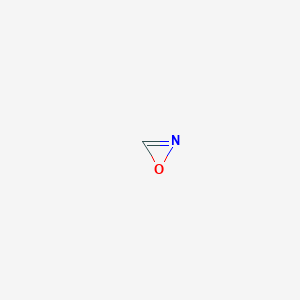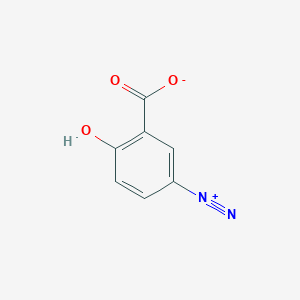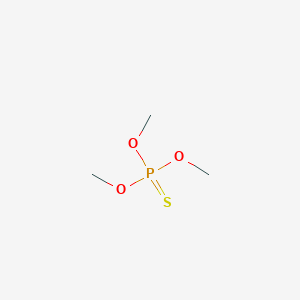
N-(4-Methoxybenzylidene)-4-acetoxyaniline
Übersicht
Beschreibung
“N-(4-Methoxybenzylidene)-4-butylaniline (MBBA)” is a nematic liquid crystal molecule . It can be prepared by condensing distilled n-butylaniline and methoxybenzaldehyde . It can be used as an anisotropic solvent which has an isotropic transition temperature of 315K . It is majorly used in the development of liquid crystal cells .
Synthesis Analysis
Two novel zinc(II) complexes containing 4-methoxybenzylidene moieties have been synthesized and characterized by infrared spectroscopy and single-crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of MBBA has been studied using differential scanning calorimetry (DSC) to investigate the phase transition of the liquid crystal .
Chemical Reactions Analysis
MBBA neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Physical And Chemical Properties Analysis
MBBA is a cloudy light yellow liquid . It is insoluble in water . The phase-transition temperature of the confined MBBA linearly decreased with the inverse pore size compared with that of bulk MBBA .
Wissenschaftliche Forschungsanwendungen
Phase Transitions in Liquid Crystals
N-(4-Methoxybenzylidene)-4-acetoxyaniline has been used in the study of phase transitions in liquid crystals . The compound was confined within porous silica materials with one- and three-dimensional pore architectures. The phase-transition temperature of the confined compound linearly decreased with the inverse pore size compared to that of bulk .
Biological Activities of Nickel (II) Complex
The compound has been used in the synthesis of a Nickel (II) complex . This complex showed higher biological activity against certain bacteria and fungi compared to the ligand alone . The complex was synthesized using eco-friendly protocols and its structural properties were evaluated using various spectroscopic techniques .
Nonlinear Optical Properties
N-(4-Methoxybenzylidene)-4-acetoxyaniline and some of its derivatives have been studied for their charge transport and nonlinear optical (NLO) properties . These properties are crucial for applications in optoelectronics and photonics .
Synthesis of Other Compounds
N-(4-Methoxybenzylidene)-4-acetoxyaniline can be used as a precursor in the synthesis of other compounds. For example, it has been used in the synthesis of (Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one.
Wirkmechanismus
Target of Action
N-(4-Methoxybenzylidene)-4-acetoxyaniline, also known as 4’-Methoxybenzylidene-4-acetoxyaniline, is a nematic liquid crystal molecule . Its primary targets are the liquid crystal cells, where it is used as an anisotropic solvent .
Mode of Action
The compound interacts with its targets by inducing a phase transition from the nematic phase to the isotropic phase . This interaction is facilitated by the compound’s unique structure, which allows it to align in a specific orientation when subjected to an electric or magnetic field .
Biochemical Pathways
The compound affects the phase transition pathways in liquid crystal cells . The phase transition from the nematic phase to the isotropic phase is a key process in the operation of liquid crystal displays . The compound’s ability to induce this transition influences the optical properties of the liquid crystal cells, thereby affecting the display’s performance .
Result of Action
The molecular and cellular effects of N-(4-Methoxybenzylidene)-4-acetoxyaniline’s action are primarily observed in the changes it induces in the liquid crystal cells . By causing a phase transition, the compound alters the cells’ optical properties, which can be leveraged in the design of liquid crystal displays .
Action Environment
The action, efficacy, and stability of N-(4-Methoxybenzylidene)-4-acetoxyaniline can be influenced by various environmental factors. For instance, the compound’s phase transition temperature can be affected by the size of the pores in which it is confined . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and the presence of an electric or magnetic field .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[(4-methoxyphenyl)methylideneamino]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12(18)20-16-9-5-14(6-10-16)17-11-13-3-7-15(19-2)8-4-13/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYWVKUPOCFKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065090 | |
| Record name | Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzylidene)-4-acetoxyaniline | |
CAS RN |
10484-13-6 | |
| Record name | Phenol, 4-((E)-((4-methoxyphenyl)methylene)amino)-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010484136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | APAPA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[(4-methoxyphenyl)methylene]amino]phenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What structural information about 4'-Methoxybenzylidene-4-acetoxyaniline in its nematic phase was revealed using SC-2D NMR?
A1: The SC-2D NMR experiment successfully differentiated the local dipolar fields of individual protons within 4'-Methoxybenzylidene-4-acetoxyaniline in its nematic phase. The aromatic protons displayed a doublet pattern with a 9.7 kHz splitting, indicating an order parameter of 0.41 for the aromatic rings. Furthermore, the methyl protons of the methoxy group exhibited a triplet pattern with a 10.2 kHz splitting, contrasting with the unresolved singlet pattern observed for the acetoxy group's methyl protons. [] This data provides valuable insights into the molecule's orientation and interactions within the nematic phase.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-](/img/structure/B87148.png)

![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)

![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)




